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molecular formula C9H10BrNO2 B596670 (4-Bromo-benzylamino)-acetic acid CAS No. 1727-09-9

(4-Bromo-benzylamino)-acetic acid

Cat. No. B596670
M. Wt: 244.088
InChI Key: XZAVLWRLWHNWFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08143246B2

Procedure details

To a solution of glycine (8.11 g, 108 mmol) in water (40 ml) were added an aqueous solution of sodium hydroxide (108 mmol, 15 ml) and a solution of 4-bromobenzaldehyde (20 g, 108 mmol) in methanol (240 ml). After 30 minutes stirring at room temperature sodium borohydride (4.09 g, 108 mmol) was added portionwise to this suspension. After 18 h stirring at room temperature the reaction mixture was concentrated under reduced pressure and the resulting aqueous phase was washed with diethyl ether. The aqueous phase was neutralized by the addition of an aqueous solution of 2M hydrochloric acid. The resulting precipitate was collected by filtration, washed with water and diethyl ether. Drying the white solid afforded 2-(4-bromobenzylamino)acetic acid (14.2 g). The product was used in the following step without further purification.
Quantity
8.11 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
4.09 g
Type
reactant
Reaction Step Three
Quantity
240 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]([OH:5])=[O:4].[OH-].[Na+].[Br:8][C:9]1[CH:16]=[CH:15][C:12]([CH:13]=O)=[CH:11][CH:10]=1.[BH4-].[Na+]>O.CO>[Br:8][C:9]1[CH:16]=[CH:15][C:12]([CH2:13][NH:1][CH2:2][C:3]([OH:5])=[O:4])=[CH:11][CH:10]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
8.11 g
Type
reactant
Smiles
NCC(=O)O
Name
Quantity
15 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
BrC1=CC=C(C=O)C=C1
Step Three
Name
Quantity
4.09 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
240 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 18 h stirring at room temperature the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added portionwise to this suspension
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
WASH
Type
WASH
Details
the resulting aqueous phase was washed with diethyl ether
ADDITION
Type
ADDITION
Details
The aqueous phase was neutralized by the addition of an aqueous solution of 2M hydrochloric acid
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water and diethyl ether
CUSTOM
Type
CUSTOM
Details
Drying the white solid

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC1=CC=C(CNCC(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 14.2 g
YIELD: CALCULATEDPERCENTYIELD 53.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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